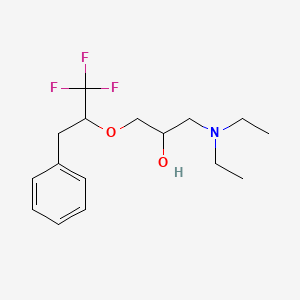
1-(1-Benzyl-2,2,2-trifluoroethoxy)-3-(diethylamino)propan-2-ol
Vue d'ensemble
Description
1-(1-Benzyl-2,2,2-trifluoroethoxy)-3-(diethylamino)propan-2-ol is a useful research compound. Its molecular formula is C16H24F3NO2 and its molecular weight is 319.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(1-Benzyl-2,2,2-trifluoroethoxy)-3-(diethylamino)propan-2-ol is a synthetic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Molecular Formula : C16H24F3NO2
- Molecular Weight : 319.36 g/mol
- CAS Number : 257287-85-7
Anticonvulsant Activity
Research has indicated that compounds structurally related to this compound exhibit anticonvulsant properties. For instance, studies have shown that similar compounds can effectively protect against seizures in various animal models.
Table 1: Anticonvulsant Efficacy in Animal Models
| Compound | Model Used | Dose (mg/kg) | Efficacy |
|---|---|---|---|
| AS-1 | MES | 15, 30, 60 | High |
| AS-1 | PTZ | 15, 30, 60 | Moderate |
| AS-1 | Kindling | 15, 30, 60 | High |
Note: MES = maximal electroshock; PTZ = pentylenetetrazole
The compound AS-1 demonstrated significant protection against seizures in the maximal electroshock test and the pentylenetetrazole test. Furthermore, it exhibited a favorable safety profile during toxicity assessments.
The mechanism by which these compounds exert their anticonvulsant effects may involve modulation of neurotransmitter systems, particularly enhancing GABAergic activity or inhibiting excitatory neurotransmission. This dual action could provide a broad therapeutic window for treating epilepsy.
Study on Efficacy and Safety
A detailed study evaluated the anticonvulsant effects of AS-1 in a model of drug-resistant epilepsy. The results indicated that AS-1 not only protected against induced seizures but also delayed the progression of seizure kindling induced by repeated PTZ injections. This suggests potential utility in chronic epilepsy management.
ADME-Tox Profile
In vitro studies on the absorption, distribution, metabolism, and excretion (ADME) properties of AS-1 revealed:
- Permeability : High permeability in artificial membrane assays.
- Metabolic Stability : Excellent stability in human liver microsomes.
- Hepatotoxicity : No significant hepatotoxic effects were observed at concentrations up to 10 μM.
These findings underscore the compound's potential as a safe therapeutic agent for neurological disorders.
Propriétés
IUPAC Name |
1-(diethylamino)-3-(1,1,1-trifluoro-3-phenylpropan-2-yl)oxypropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24F3NO2/c1-3-20(4-2)11-14(21)12-22-15(16(17,18)19)10-13-8-6-5-7-9-13/h5-9,14-15,21H,3-4,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKMUNUHXSHUQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COC(CC1=CC=CC=C1)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















